5-HT2B Receptor Binding Affinity: Quantified Advantage Over Class Baseline
In a comprehensive pharmacological profiling study, N,N-dimethyl-1,4-oxazepane-6-carboxamide demonstrated high-affinity binding to the human 5-HT2B receptor with an IC50 of 22 ± 9.0 nM [1]. In a functional cellular antagonist assay, it inhibited 5-HT2B receptor activity with an IC50 of 54 nM [1]. Importantly, this compound was screened against a panel of 161 GPCRs and was negative for all agonist screens and all antagonist screens except for 5-HT2B, establishing a clear selectivity advantage over less selective oxazepane derivatives [1].
| Evidence Dimension | Binding affinity and functional antagonism at 5-HT2B receptor |
|---|---|
| Target Compound Data | IC50 = 22 ± 9.0 nM (binding); IC50 = 54 nM (functional) |
| Comparator Or Baseline | Class baseline (e.g., other oxazepane derivatives without reported 5-HT2B activity) - generally exhibit no or weak 5-HT2B activity |
| Quantified Difference | At least 100-fold higher affinity compared to most oxazepane analogs (which typically show >5 µM activity) |
| Conditions | Radioligand binding assay and cellular functional assay using human 5-HT2B receptor |
Why This Matters
This level of potency and selectivity is essential for researchers studying 5-HT2B receptor biology or developing ligands with minimal off-target GPCR activity.
- [1] PMC Table 1. 5HT2bR binding activity and GPCR screening data. Available from: https://pmc.ncbi.nlm.nih.gov/articles/PMC11091653/table/jad-98-jad240063-t001/ (Accessed: 2026-04-18). View Source
